molecular formula C15H15NOS B2555473 N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 320424-04-2

N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B2555473
CAS No.: 320424-04-2
M. Wt: 257.35
InChI Key: LTOXPWPYKVVRQR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide (CAS 320424-04-2) is a heterocyclic compound of significant interest in pharmaceutical and materials science research due to its structural complexity, which features a fused naphthothiophene core with a dimethylcarboxamide substituent . With a molecular formula of C15H15NOS and a molecular weight of 257.35 g/mol, it has a melting point of 170.00-172.00 °C . This compound is part of a class of molecules being investigated for their potent biological activities. Research on structurally related compounds has demonstrated promising anti-proliferative activity against various human cancer cell lines, including colorectal cancer (HT-29) and breast cancer (MCF-7), with studies indicating mechanisms that may involve the induction of apoptosis . Furthermore, preliminary investigations suggest that similar thiophene-carboxamide scaffolds can exhibit antimicrobial properties against common pathogens, positioning them as promising candidates for the development of new antimicrobial therapies . The mechanism of action for such compounds is multifaceted; recent studies on novel thiophene carboxamide derivatives have shown that they can activate caspase 3/7, induce mitochondrial depolarization, and modulate ROS production in cancer cells, highlighting their potential to engage key apoptotic pathways . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-16(2)15(17)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOXPWPYKVVRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dimethylamino group and the carboxamide moiety. Common synthetic routes include:

  • Thiophene Formation: The initial step involves the cyclization of appropriate precursors to form the thiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide exhibits significant pharmacological potential:

  • Anticancer Activity : Research indicates that compounds with similar structures possess cytotoxic properties against various cancer cell lines. For instance, studies have shown that derivatives of thiophene-based compounds can inhibit tumor growth in breast and colon cancer models . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating its potential as a lead compound for antimicrobial drug development .

Material Science

This compound has also found applications in material science:

  • Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and light emission can lead to enhanced performance in electronic devices .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various human cancer cell lines. The results demonstrated that specific derivatives showed significant cytotoxic effects with IC50 values lower than 10 µM, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics. This positions this compound as a promising candidate for the development of new antimicrobial therapies .

Mechanism of Action

The mechanism by which N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Ethyl 3-Cyclohexyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate ()
  • Structure : Features a cyclohexyl group and ester moiety at positions 3 and 2, respectively, with a dioxo group in the dihydronaphtho ring.
  • Synthesis : Prepared via cyclization and oxidation, yielding orange needles (mp 161–164°C). IR peaks at 1711 cm⁻¹ (ester C=O) and 1674 cm⁻¹ (keto C=O) .
b. (9aM)-5,5-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic Acid (ZXJ, )
  • Structure : Carboxylic acid substituent at position 2 instead of carboxamide.
  • Properties : Molecular formula C₁₅H₁₄O₂S. The acidic -COOH group may enhance hydrogen-bonding capability, influencing crystallinity and biological interactions compared to the dimethylamide .
c. N,N-Dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide ()
  • Structure : Tetrahydrobenzo[b]thiophene core instead of dihydronaphtho, reducing aromatic conjugation.
  • Reactivity : Undergoes β-deprotonation with t-BuLi, enabling regioselective electrophilic substitution. This contrasts with the fused naphtho system, where steric hindrance may limit accessibility .
d. 3-Amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic Acid Methyl Ester (PI-15860, )
  • Structure: Amino and ester groups at positions 3 and 2, respectively.
  • Applications: The amino group could enhance binding in drug design, while the ester may improve bioavailability compared to carboxamides .
e. N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Simpler thiophene core with a nitroaniline substituent.
  • Crystallography : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence packing via weak C–H⋯O/S interactions. The nitro group introduces electron-withdrawing effects, contrasting with the electron-donating dimethylamide .

Physical and Spectral Properties

Compound Molecular Formula Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) Notable Spectral Features
Target Compound C₁₅H₁₅NOS N,N-Dimethylcarboxamide Not reported ~1650 (amide C=O) ¹H/¹³C-NMR signals for fused rings
Ethyl 3-Cyclohexyl-4,5-dioxo derivative C₂₁H₂₀O₄S Cyclohexyl, ester, dioxo 161–164 1711, 1674, 1646 Unassigned ¹³C-NMR peaks due to poor relaxation
ZXJ (Carboxylic acid) C₁₅H₁₄O₂S Carboxylic acid Not reported ~1700 (COOH) Crystallographic data available
PI-15860 (Amino ester) C₁₄H₁₃NO₂S Amino, methyl ester Not reported ~3300 (NH₂), ~1700 (ester) MS and combustion analysis data

Biological Activity

N,N-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide (CAS No. 320424-04-2) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C15H15NOS
  • Molecular Weight: 257.35 g/mol
  • Melting Point: 170.00°C - 172.00°C
  • Boiling Point: 456.5±33.0 °C (predicted)
  • Density: 1.220±0.06 g/cm³ (predicted)

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for various enzymes, which can be crucial in treating diseases such as cancer and infections.
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may exhibit antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

A significant area of interest is the anticancer potential of this compound. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa10Apoptosis induction via caspase activation
Study BMCF-715Inhibition of cell proliferation through cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it may be effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A recent study published in a medicinal chemistry journal explored the structure-activity relationship (SAR) of similar compounds and found that modifications at specific positions significantly enhanced anticancer activity against breast cancer cell lines . This suggests that this compound could be further optimized for better efficacy.
  • Research on Antimicrobial Properties : A study assessing the antimicrobial effects demonstrated that compounds with similar structures showed promising results against resistant strains of bacteria . This highlights the potential for this compound in developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide?

The compound can be synthesized via Suzuki-Miyaura cross-coupling using a halogenated precursor (e.g., brominated dihydronaphthothiophene) and a boronic acid derivative. For example, phenylboronic acid has been employed in analogous reactions to introduce aryl groups, achieving high yields (~94%) after purification via silica gel chromatography with solvent systems like pentane/ethyl acetate (9:1) . Post-synthetic functionalization (e.g., amidation) with dimethylamine would yield the target carboxamide.

Q. How can the purity and structural integrity of this compound be confirmed after synthesis?

Comprehensive characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., methyl groups at δ ~2.80–3.80 ppm, aromatic protons at δ 7.35–7.66 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Elemental analysis : Agreement with calculated C, H, N, and S percentages (e.g., C: ~68%, S: ~13%) .

Q. What chromatographic methods are effective for purifying this compound?

Silica gel column chromatography with non-polar solvents (e.g., pentane/ethyl acetate gradients) is widely used. Reverse-phase HPLC may enhance purity for derivatives with polar functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL can determine bond lengths, angles, and dihedral angles. For example, dihedral angles between aromatic rings (e.g., 8.5–13.5°) and intermolecular interactions (C–H⋯O/S) can be mapped using ORTEP-III . Refinement protocols should include anisotropic displacement parameters and hydrogen atom positioning via Fourier difference maps .

Q. What computational approaches predict electronic properties relevant to biological activity?

Density functional theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and charge-transfer interactions. For thiophene derivatives, electron-withdrawing groups (e.g., carboxamide) enhance electrophilicity, potentially influencing binding to biological targets .

Q. How do structural modifications impact pharmacological activity?

Structure-activity relationship (SAR) studies on analogous compounds (e.g., tetrahydrobenzothiophene carboxamides) reveal that:

  • N-substitution : Dimethyl groups reduce steric hindrance, improving solubility and bioavailability .
  • Ring saturation : Dihydrothiophene moieties enhance metabolic stability compared to fully aromatic systems .
  • Bioactivity screening : Antibacterial assays (e.g., MIC against S. aureus) combined with molecular docking (e.g., penicillin-binding proteins) can guide optimization .

Q. What analytical techniques detect non-covalent interactions in supramolecular assemblies?

  • Infrared spectroscopy : Identify hydrogen bonds (e.g., N–H⋯O stretches at ~3300 cm1 ^{-1}) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to π-π stacking or van der Waals interactions .
  • SCXRD : Visualize weak interactions (e.g., C–H⋯π) critical for crystal packing .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amidation steps to avoid hydrolysis .
  • Crystallization : Slow evaporation from acetonitrile or DMF yields diffraction-quality crystals .
  • Data interpretation : Cross-validate computational results (e.g., DFT) with experimental spectroscopic/crystallographic data to minimize bias .

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